molecular formula C13H20N2O3 B2555138 N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide CAS No. 1808483-60-4

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide

Cat. No. B2555138
CAS RN: 1808483-60-4
M. Wt: 252.314
InChI Key: GTQOEITVPBGNJE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, resulting in the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has demonstrated the ability to selectively target cancer cells while sparing normal cells, which is a significant advantage over traditional chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide is its ability to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide research. One area of interest is the development of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide as a targeted therapy for specific types of cancer, such as hematological malignancies and solid tumors. Another area of interest is the combination of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide with other cancer therapies to enhance its efficacy. Additionally, further research is needed to understand the mechanism of action of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide and its potential side effects. Overall, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has shown promising results in preclinical models of cancer and has the potential to be a valuable addition to cancer therapy.

Synthesis Methods

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the cyclization of a substituted cyclobutane ring, followed by the addition of a cyano group, and then the introduction of a cyclopropyl group. The final step involves the addition of a 2-(2-methoxyethoxy)acetamide group. The overall yield of the synthesis is approximately 10%.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells, particularly in hematological malignancies and solid tumors. In addition, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has demonstrated the ability to selectively target cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-17-7-8-18-9-12(16)15(11-3-4-11)13(10-14)5-2-6-13/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQOEITVPBGNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)N(C1CC1)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide

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